molecular formula C16H25O4P B14281322 Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester CAS No. 132541-47-0

Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester

Cat. No.: B14281322
CAS No.: 132541-47-0
M. Wt: 312.34 g/mol
InChI Key: JFQSRYVWPVFJDF-UHFFFAOYSA-N
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Description

Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is a specialized organophosphorus compound This compound features a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester typically involves the reaction of [(4-formylphenyl)methyl]phosphonic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Phosphonic acid and tert-butyl alcohol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted phosphonic acid derivatives.

Scientific Research Applications

Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phosphonic acid group is particularly effective in mimicking the phosphate moiety, allowing it to interact with enzymes that typically bind to phosphate-containing substrates .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [(4-formylphenyl)methyl]-, diethyl ester
  • Phosphonic acid, [(4-formylphenyl)methyl]-, dimethyl ester
  • Phosphonic acid, [(4-formylphenyl)methyl]-, bis(2,2-dimethylpropyl) ester

Uniqueness

Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is unique due to its specific ester groups, which confer distinct physical and chemical properties. The presence of the bulky tert-butyl groups enhances its stability and alters its reactivity compared to other similar compounds .

Properties

CAS No.

132541-47-0

Molecular Formula

C16H25O4P

Molecular Weight

312.34 g/mol

IUPAC Name

4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]benzaldehyde

InChI

InChI=1S/C16H25O4P/c1-15(2,3)19-21(18,20-16(4,5)6)12-14-9-7-13(11-17)8-10-14/h7-11H,12H2,1-6H3

InChI Key

JFQSRYVWPVFJDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C=O)OC(C)(C)C

Origin of Product

United States

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